3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl and dimethoxyisoquinoline moieties, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to form the desired isoquinoline derivative . This intermediate is then reacted with 3,5-dichlorophenyl isocyanate under controlled conditions to yield the final urea compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
科学的研究の応用
3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has been explored for various scientific research applications:
作用機序
The mechanism of action of 3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, leading to downstream effects on cell signaling pathways . Additionally, it can interact with neurotransmitter receptors, influencing neuronal activity and muscle contractility .
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Shares structural similarities but differs in the substitution pattern on the phenyl ring.
3,4-Dimethoxyphenylacetic acid: Contains a similar dimethoxyphenyl group but lacks the isoquinoline and urea functionalities.
7,8-Dimethoxy-3-(3-[[(4,5-dimethoxybenzocyclobutan-1-yl)-methyl]-methylamino]-propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one: Another compound with multiple methoxy groups and a complex structure.
Uniqueness
3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its combination of dichlorophenyl and dimethoxyisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
The compound 3-(3,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and its implications in cancer therapy. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C25H23Cl2N3O3
- Molecular Weight : 484.37 g/mol
- CAS Number : 1022681-29-3
The primary biological activity of this compound is linked to its ability to inhibit IDO1, an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. IDO1 is often overexpressed in tumors and contributes to immune evasion by depleting tryptophan and producing immunosuppressive metabolites. Inhibition of IDO1 can enhance the efficacy of various cancer therapies, including immune checkpoint inhibitors and chemotherapy .
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on IDO1 activity. In vitro assays demonstrated that derivatives with specific structural modifications exhibited varying levels of inhibitory potency. For instance, modifications at the para-position of the phenyl ring significantly influenced binding affinity and inhibitory activity .
Table 1: Inhibitory Activity of Selected Compounds
Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |
---|---|---|
i12 | 0.15 | >100 |
i24 | 0.05 | >100 |
i1 | 10 | >100 |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of electron-withdrawing groups at the para-position enhances binding interactions.
- The urea functional group is crucial for maintaining inhibitory potency.
- Substituents at the ortho or meta positions generally reduce activity due to steric hindrance or unfavorable electronic effects .
In Vivo Studies
In vivo pharmacokinetic studies have shown that compounds similar to This compound can effectively reduce tumor growth in mouse models when administered alongside conventional therapies. These findings suggest a potential role for this compound in combination therapies aimed at enhancing anti-tumor immunity .
Case Studies
Several case studies have highlighted the therapeutic potential of IDO1 inhibitors:
- Combination Therapy : A study demonstrated that combining an IDO1 inhibitor with an immune checkpoint blockade resulted in significant tumor regression in melanoma models.
- Pharmacodynamics : Research indicated that modulation of tryptophan metabolism through IDO1 inhibition could restore T-cell function in tumor microenvironments .
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-32-23-10-16-7-8-28-22(21(16)14-24(23)33-2)9-15-3-5-19(6-4-15)29-25(31)30-20-12-17(26)11-18(27)13-20/h3-6,10-14H,7-9H2,1-2H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRWXKLGOSXUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。